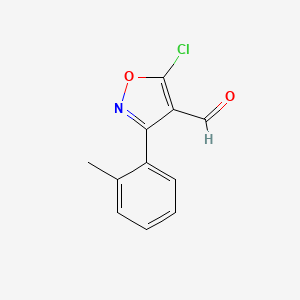

5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

Description

5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic aldehyde featuring a 1,2-oxazole core substituted with a chlorine atom at position 5, a 2-methylphenyl group at position 3, and an aldehyde functional group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the reactivity of the aldehyde group and the electronic effects imparted by its substituents.

Properties

IUPAC Name |

5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-4-2-3-5-8(7)10-9(6-14)11(12)15-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNYQEQONWUWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization and formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid.

Reduction: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde has been investigated for its potential as a lead compound in drug development due to its diverse biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in antibiotic development.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of several cancer cell lines. For example, in vitro tests have shown IC50 values for various cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 28 |

These findings highlight the compound's potential for further development as an anticancer agent.

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Reduction : The aldehyde group can be converted to an alcohol.

- Substitution Reactions : Electrophilic substitution can occur at the aromatic ring, leading to various substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Material Science

In material science, 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde is being explored for its potential use in creating advanced materials with specific electronic and optical properties. Its unique structural features may confer distinct properties suitable for applications in electronics and photonics.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Study on Antimicrobial Activity : A study demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Evaluation : In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and analogs identified in the evidence:

Key Research Findings and Implications

Substituent Effects on Reactivity The 2-methylphenyl group in the target compound provides mild electron donation, which may stabilize the oxazole ring while avoiding excessive steric hindrance. The furan-2-yl substituent introduces oxygen-mediated polarity, improving solubility in polar solvents (e.g., DMSO or ethanol). However, its lower purity (95%) suggests challenges in synthesis or stability.

Biological and Pharmacological Relevance Chlorinated phenyl derivatives (e.g., ) are common in agrochemicals due to chlorine's bioactivity, but the 2-methylphenyl group in the target compound may offer improved metabolic stability in drug design.

Physical Properties and Applications

- The oxadiazole-based compound demonstrates how heterocycle substitution (1,2,4-oxadiazole vs. 1,2-oxazole) alters electronic density. Oxadiazoles are often used in medicinal chemistry for their resistance to metabolic degradation.

- The furan derivative , with its lower molecular weight (~197.57 g/mol), may serve as a precursor for synthesizing fused heterocycles via aldehyde-mediated cyclization.

Data-Driven Insights

*Estimated using fragment-based methods due to lack of experimental data.

Biological Activity

5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and structure-activity relationships, supported by case studies and research findings.

5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde features a chloro-substituted oxazole ring fused with a methylphenyl group. Its chemical structure can be represented as follows:

The biological activity of this compound is influenced by its structural components:

- Oxazole Ring : Known for its ability to interact with various biological targets.

- Aldehyde Group : Can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Chloro Substituent : May enhance the reactivity and specificity of the compound in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and 8.33 to 23.15 µM against Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that oxazole derivatives can inhibit the growth of several cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629) . Further modifications of these compounds have led to derivatives with enhanced antitumor activity, showing IC50 values as low as 1.143 µM against renal cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxazole derivatives. The following table summarizes key findings related to the SAR of similar compounds:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound 1 | Oxazole derivative | Anticancer | 92.4 |

| Compound 2 | Modified oxazole | Anticancer (renal) | 1.143 |

| Compound 3 | Chloro-substituted phenyl | Antimicrobial | Varies |

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of various oxazole derivatives, researchers found that modifications to the oxazole ring significantly enhanced cytotoxicity against multiple cancer cell lines. For example, one derivative showed particularly potent activity against ovarian adenocarcinoma with an IC50 value of 2.76 µM .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial properties of similar compounds, revealing that certain oxazoles exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can lead to improved efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde?

The compound is typically synthesized via two primary routes:

- Vilsmeier–Haack Reaction : Cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions. This method yields the aldehyde group via formylation .

- Nucleophilic Substitution : Reacting 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols in the presence of a base (e.g., K₂CO₃) to introduce aryloxy groups. This approach requires careful control of reaction time (12–24 hours) and temperature (80–100°C) .

Q. Key Considerations :

- Purity of intermediates (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) is critical to avoid side reactions.

- Catalytic efficiency of bases like K₂CO₃ improves yield in nucleophilic substitutions .

Q. What analytical techniques are recommended for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic substituents.

- X-ray Crystallography : Resolves bond angles and torsional strain in the oxazole ring (e.g., C2–C3–C12 bond angles reported at ~120°) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 247.05 for C₁₁H₉ClNO₂).

Table 1 : Structural Data from X-ray Analysis

| Parameter | Value |

|---|---|

| C1–C2 bond length | 1.515 Å |

| N2–C2–C3 bond angle | 116.2° |

| Aldehyde group planarity | ±0.02 Å |

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis be elucidated?

- Vilsmeier–Haack Mechanism : The reaction proceeds via electrophilic formylation, where DMF acts as a carbon nucleophile. Computational studies (DFT) can model transition states to identify rate-limiting steps .

- Nucleophilic Aromatic Substitution : Kinetic isotope effects (KIE) and Hammett plots help determine whether the mechanism follows a concerted (SNAr) or stepwise pathway. Isotopic labeling (e.g., ¹⁸O in phenol) tracks oxygen incorporation .

Data Contradiction Example : Conflicting reports on regioselectivity in aryloxy substitutions can be resolved by comparing steric effects (e.g., ortho-substituted phenols hinder attack) .

Q. How can conflicting spectral data for derivatives be resolved?

- Comparative Studies : Cross-validate NMR shifts with structurally analogous compounds (e.g., 5-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde shows similar deshielding trends) .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and optimizes geometry to match experimental data .

Q. What strategies optimize functional group reactivity for derivatization?

- Aldehyde Protection : Use bisulfite adducts or acetal formation to prevent oxidation during reactions .

- Schiff Base Formation : React with primary amines (e.g., aniline) under anhydrous conditions to yield imines. Monitor pH (6–7) to avoid hydrolysis .

Advanced Example : Coupling with 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride requires activation via CDI (1,1′-carbonyldiimidazole) to enhance electrophilicity .

Q. How can regioselectivity challenges in synthesizing substituted analogs be addressed?

- Steric-Directed Synthesis : Introduce bulky groups (e.g., tert-butyl) at the 2-methylphenyl position to direct electrophilic attack to the oxazole C5 position .

- Microwave-Assisted Synthesis : Reduces reaction time (from 24 hours to 2 hours) and improves yield by 15–20% for sterically hindered derivatives .

Q. What methods troubleshoot low yields in purification?

Q. How are physicochemical properties (e.g., solubility) determined experimentally?

- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) with HPLC quantification.

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C for the oxazole core) .

Q. What in vitro assays evaluate biological activity?

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with aldehyde reactivity .

- Cellular Uptake : Radiolabel the compound (¹⁴C at the aldehyde group) to measure permeability in Caco-2 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.